molecular formula C20H20ClN3O2 B3743533 N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide CAS No. 415712-98-0

N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide

Cat. No. B3743533
CAS RN: 415712-98-0
M. Wt: 369.8 g/mol
InChI Key: BYSMMNYGHNKIOS-UHFFFAOYSA-N
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Description

N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide, also known as CCNBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CCNBH belongs to the class of hydrazide derivatives and is synthesized through a multi-step process involving the reaction of benzohydrazide with chloroacetyl chloride and cyclohexylamine.

Mechanism of Action

N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide's mechanism of action involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide also induces apoptosis in cancer cells by activating various signaling pathways, including the p53 pathway and the caspase pathway.
Biochemical and Physiological Effects:
N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer activities. In animal models, N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide has been shown to reduce inflammation and pain, suggesting its potential as a treatment for inflammatory and pain-related disorders. N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide has also been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide offers several advantages for lab experiments, including its low toxicity and high solubility in aqueous and organic solvents. However, N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide's stability and reactivity under different experimental conditions may vary, and its synthesis process is complex and time-consuming, which may limit its use in certain experiments.

Future Directions

N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide's potential therapeutic properties have generated significant interest in the scientific community, and several future directions for research have been proposed. These include further studies on N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide's anti-inflammatory and analgesic activities, its potential as an anti-cancer agent, and its use in combination therapies. Additionally, further studies are needed to understand N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide's mechanism of action and optimize its synthesis process for increased efficiency and yield.
Conclusion:
In conclusion, N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide's potential as a therapeutic agent and optimize its use in various applications.

Scientific Research Applications

N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, analgesic, and anti-cancer activities. In vitro studies have demonstrated that N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent.

properties

IUPAC Name

N-[(3-chlorophenyl)carbamoyl]-N-(cyclohexylideneamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c21-16-10-7-13-18(14-16)22-20(26)24(23-17-11-5-2-6-12-17)19(25)15-8-3-1-4-9-15/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSMMNYGHNKIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NN(C(=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140690
Record name Benzoic acid, 1-[[(3-chlorophenyl)amino]carbonyl]-2-cyclohexylidenehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

415712-98-0
Record name Benzoic acid, 1-[[(3-chlorophenyl)amino]carbonyl]-2-cyclohexylidenehydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415712-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 1-[[(3-chlorophenyl)amino]carbonyl]-2-cyclohexylidenehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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